molecular formula C13H17N3OS B2474843 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 440332-70-7

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione

Numéro de catalogue B2474843
Numéro CAS: 440332-70-7
Poids moléculaire: 263.36
Clé InChI: CBTJKUSHOSDHBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets the EGFR (epidermal growth factor receptor) and T790M (threonine to methionine substitution at position 790) mutant forms of the EGFR. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The T790M mutation is the most common cause of resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) patients. EAI045 has shown promising results in preclinical studies as a potential therapy for NSCLC patients with EGFR T790M mutation.

Mécanisme D'action

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione binds to the EGFR kinase domain and stabilizes the inactive conformation of the receptor, leading to inhibition of downstream signaling pathways that promote cell proliferation and survival. This compound specifically targets the T790M mutant form of the EGFR, which is resistant to current EGFR inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of NSCLC cells with EGFR T790M mutation, both in vitro and in vivo. This compound also induces apoptosis (programmed cell death) in NSCLC cells with EGFR T790M mutation. In addition, this compound has been shown to inhibit the growth of NSCLC cells that have acquired resistance to current EGFR inhibitors.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione has several advantages as a research tool. It specifically targets the EGFR T790M mutant form, which is the most common cause of resistance to current EGFR inhibitors. This compound has been shown to be effective in preclinical models of NSCLC, both in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its efficacy and safety in humans have not been fully established.

Orientations Futures

There are several future directions for research on 4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione. One area of focus is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Another area of research is the identification of biomarkers that can predict response to this compound in NSCLC patients. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in humans, and to evaluate its long-term safety and efficacy.

Méthodes De Synthèse

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione can be synthesized using a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with ethyl 3-aminopropyl ether, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-chloro-1,3-benzothiazole to form the intermediate compound, which is further reacted with potassium thioacetate to yield this compound.

Applications De Recherche Scientifique

4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione has been extensively studied in preclinical models of NSCLC with EGFR T790M mutation. In vitro studies have shown that this compound inhibits the growth of NSCLC cells with EGFR T790M mutation, while sparing normal cells. In vivo studies in mouse models have demonstrated that this compound reduces tumor growth and prolongs survival in NSCLC models with EGFR T790M mutation.

Propriétés

IUPAC Name

4-(3-ethoxypropylimino)-4aH-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-17-9-5-8-14-12-10-6-3-4-7-11(10)15-13(18)16-12/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWIEXAZCZTIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN=C1C2C=CC=CC2=NC(=S)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.